An In-Depth Technical Guide to 4-Benzothiazolamine: Chemical Structure and Properties
An In-Depth Technical Guide to 4-Benzothiazolamine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzothiazolamine is a heterocyclic aromatic organic compound belonging to the benzothiazole family. This class of compounds is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, due to the diverse biological activities exhibited by its derivatives. While research has been conducted on various aminobenzothiazole isomers, this guide focuses on the current understanding of the 4-amino substituted analogue, summarizing its chemical structure, properties, and the biological potential suggested by related compounds.
Chemical Structure and Identification
4-Benzothiazolamine is characterized by a benzene ring fused to a thiazole ring, with an amine group substituted at the 4-position of the benzothiazole core.
IUPAC Name: 1,3-benzothiazol-4-amine[1] Synonyms: 4-Aminobenzothiazole, Benzo[d]thiazol-4-amine[1]
The chemical structure can be represented by the following diagram:
Caption: Chemical structure of 4-Benzothiazolamine.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Benzothiazolamine is presented in the table below. This data is essential for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂S | [1] |
| Molecular Weight | 150.20 g/mol | [1] |
| CAS Number | 1123-51-9 | [1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Topological Polar Surface Area | 67.2 Ų | [1] |
Synthesis of 4-Benzothiazolamine
A generalized workflow for such a synthesis is depicted below:
Caption: A potential synthetic workflow for 4-Benzothiazolamine.
Biological Activities and Potential Applications
Direct experimental evidence for the biological activities of 4-Benzothiazolamine is limited in the available scientific literature. However, extensive research on other aminobenzothiazole isomers, particularly 2-aminobenzothiazole derivatives, has revealed a broad spectrum of pharmacological effects, suggesting potential areas of investigation for the 4-amino analogue.
Anticancer Potential
Numerous studies have highlighted the potent and selective antitumor activity of 2-aminobenzothiazole derivatives against various cancer cell lines. For instance, 2-(4-aminophenyl)benzothiazole has demonstrated significant growth-inhibitory effects in breast, colon, ovarian, and renal tumor cell lines.[2] The proposed mechanism for some of these compounds involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive species that can induce apoptosis.
A general experimental workflow for assessing the in vitro anticancer activity of a compound like 4-Benzothiazolamine is outlined below.
Caption: General workflow for in vitro anticancer screening.
Neuroprotective Potential
Some benzothiazole derivatives have been investigated for their neuroprotective properties. For example, riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS). While the direct neuroprotective effects of 4-Benzothiazolamine have not been reported, this remains a plausible area for future research.
Experimental Protocols
Detailed, validated experimental protocols specifically for 4-Benzothiazolamine are not available in the current body of literature. However, standard methodologies for key assays that would be employed to investigate its biological activity are provided below as a reference for researchers.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-Benzothiazolamine (typically in a solvent like DMSO, with a solvent control group) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Investigation of Signaling Pathways: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to investigate the effect of a compound on signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Methodology:
-
Cell Lysis: Treat cancer cells with 4-Benzothiazolamine, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins of the signaling pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Signaling Pathways: A Putative Target
While no specific signaling pathway has been definitively linked to the action of 4-Benzothiazolamine, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for anticancer drug development. Should 4-Benzothiazolamine exhibit anticancer properties, this pathway would be a primary candidate for investigation.
A simplified representation of the PI3K/Akt/mTOR signaling pathway is provided below.
Caption: Overview of the PI3K/Akt/mTOR signaling cascade.
Conclusion and Future Directions
4-Benzothiazolamine represents a molecule of interest within the broader class of biologically active benzothiazoles. While its specific synthesis and biological functions are not yet well-documented, the known properties of related aminobenzothiazole derivatives, particularly in the areas of oncology and neuroprotection, provide a strong rationale for further investigation. Future research should focus on developing a robust and scalable synthesis for 4-Benzothiazolamine to enable thorough biological evaluation. Subsequent studies should aim to elucidate its specific molecular targets and mechanisms of action, including its potential effects on key signaling pathways implicated in disease. Such research will be crucial in determining the therapeutic potential of this compound and its derivatives.
References
- 1. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]
